2-Fluoro-3,4-bis(trifluoromethyl)pyridine
Overview
Description
2-Fluoro-3,4-bis(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative. TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Quaternary Pyridine Salts
The synthesis of mono- and bis-quaternary pyridine salts has been studied using F- and CF3-substituted pyridines. These salts have potential use in treating organophosphorus nerve agent poisoning (Timperley et al., 2005).
Electrophilic Fluorination of Imines and Pyridines
N-fluoro-bis[(trifluoromethyl)sulfonyl]imide has been used for the direct fluorination of imines and methyl-substituted pyridines, suggesting the formation of an enamine intermediate in these reactions (Ying et al., 1996).
Fluorination in Aqueous Conditions
A regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using electrophilic fluorinating reagents in aqueous conditions has been described, offering a novel approach to pyridine synthesis (Liu et al., 2015).
Synthesis of Pyridine-3,4-diols
Trifluoromethyl-substituted pyridinol derivatives have been synthesized and used as precursors for palladium-catalyzed cross-coupling reactions, with applications in fluorescence measurements (Lechel et al., 2010).
Analytical and Material Applications
Chemosensor for Fluoride Ions
2,6-Bis(2-benzimidazolyl)pyridine has been employed as a chemosensor for the detection of fluoride ions, demonstrating the utility of pyridine derivatives in sensing applications (Chetia & Iyer, 2008).
Synthesis of Fluorinated Polyimides
Novel fluorinated polyimides derived from diamine monomers like 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine have been synthesized, showing excellent thermal stability and electrical properties (Madhra et al., 2002).
Electroluminescent Applications
Iridium complexes with pyridine derivatives have been investigated for electroluminescent applications, demonstrating potential in organic light-emitting diodes (OLEDs) (Han et al., 2019).
Poly(arylene ether)s Synthesis
New poly(arylene ether)s containing pyridine and fluorine in the main chain have been developed, offering high thermal stability and good solubility in organic solvents (Mohanty et al., 2010).
Safety And Hazards
While specific safety and hazards information for 2-Fluoro-3,4-bis(trifluoromethyl)pyridine is not available, it’s important to note that handling of similar compounds should be done with care. For example, 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine should be kept away from open flames, hot surfaces, and sources of ignition. It’s incompatible with strong oxidizing agents and can produce hazardous decomposition products like carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride .
Future Directions
properties
IUPAC Name |
2-fluoro-3,4-bis(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F7N/c8-5-4(7(12,13)14)3(1-2-15-5)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWPEPLPDVBJGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3,4-bis(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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